Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant applications in medicinal chemistry. The structure of this compound includes a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the pyrimidine ring through cyclization reactions. Key reagents often include hydrazines, β-ketoesters, and various nitriles. The reaction conditions usually require controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for yield and purity. The use of automated systems for reagent addition and temperature control ensures consistency and efficiency in production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of cyano or ester groups to corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines, thiols, under reflux conditions or in the presence of catalysts.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines. It is also being studied for its potential anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects is primarily through the inhibition of specific enzymes and molecular targets. The compound interacts with the active sites of enzymes, blocking their activity and thereby disrupting the biochemical pathways they regulate. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammation in biological tissues .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound, which shares the core structure but lacks the specific substituents found in Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate.
3-Cyano-7-methylpyrazolo[1,5-a]pyrimidine: Similar structure but without the benzyl ester group.
Benzyl pyrazolo[1,5-a]pyrimidine-6-carboxylate: Lacks the cyano and methyl groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group enhances its ability to participate in nucleophilic addition reactions, while the benzyl ester group increases its lipophilicity, potentially improving its bioavailability .
Properties
IUPAC Name |
benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-11-14(9-18-15-13(7-17)8-19-20(11)15)16(21)22-10-12-5-3-2-4-6-12/h2-6,8-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIESFRATDVFUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C#N)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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